molecular formula C6H8N2O3S B6247074 4-methanesulfonyl-6-methoxypyrimidine CAS No. 98135-08-1

4-methanesulfonyl-6-methoxypyrimidine

Cat. No. B6247074
CAS RN: 98135-08-1
M. Wt: 188.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methanesulfonyl-6-methoxypyrimidine is a laboratory chemical . It is used in the synthesis of various compounds and has applications in pharmaceutical testing .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 4-methanesulfonyl-6-methoxypyrimidine, often involves multiple steps including ring closure, aromatization, S-methylation, and the formation of guanidines with suitable amines . Another method of synthesis involves the reaction of methane and sulfuryl chloride in a radical reaction .

Scientific Research Applications

Synthesis of Endothelin Receptor Antagonists

4-methanesulfonyl-6-methoxypyrimidine: is a key intermediate in the synthesis of ambrisentan and darusentan . These compounds are highly selective endothelin receptor antagonists used in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the arteries of the lungs.

Development of Selective AChE Inhibitors

This compound has been utilized in the development of novel rivastigmine derivatives as selective acetylcholinesterase (AChE) inhibitors . These inhibitors are a promising strategy for the treatment of Alzheimer’s disease (AD), aiming to improve cognitive functions by enhancing cholinergic neurotransmission.

Agricultural Chemical Research

The pyrimidine derivative is used in the synthesis of herbicides, particularly those belonging to the pyrimidinyloxybenzoic acid class . These herbicides are designed to control a wide range of weeds, offering a solution for crop protection and yield improvement.

Green Chemistry Applications

The environmentally friendly synthesis of 4-methanesulfonyl-6-methoxypyrimidine represents a significant advancement in green chemistry . The use of non-toxic reagents like dimethyl carbonate for methylation and hydrogen peroxide for oxidation reduces the environmental impact of chemical synthesis.

Safety and Hazards

4-Methanesulfonyl-6-methoxypyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methoxy-6-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-11-5-3-6(8-4-7-5)12(2,9)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMGYJUEMIXLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=N1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methanesulfonyl-6-methoxypyrimidine

CAS RN

98135-08-1
Record name 4-methanesulfonyl-6-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.